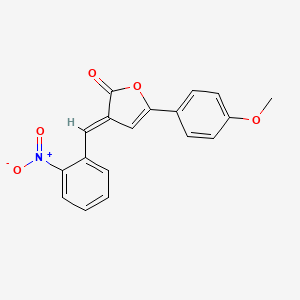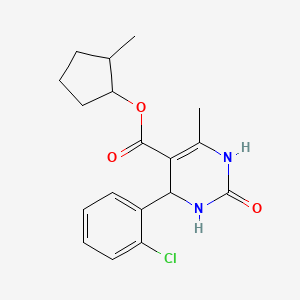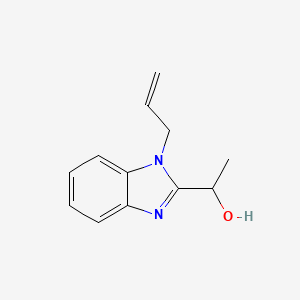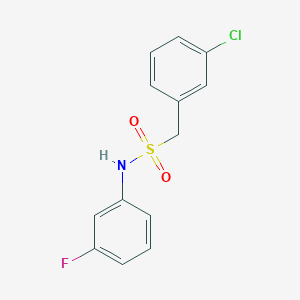
N-(2-furylmethyl)-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4-propoxybenzenesulfonamide, also known as F-PSA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. F-PSA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzenesulfonamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-4-propoxybenzenesulfonamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to improve cardiovascular function by reducing platelet aggregation and blood pressure. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to the use of N-(2-furylmethyl)-4-propoxybenzenesulfonamide in lab experiments. For example, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit poor solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit non-specific binding to proteins, which can complicate data interpretation.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-4-propoxybenzenesulfonamide. One potential area of research is the development of N-(2-furylmethyl)-4-propoxybenzenesulfonamide analogs with improved solubility and specificity. Another area of research is the study of the molecular mechanisms underlying the biological activities of N-(2-furylmethyl)-4-propoxybenzenesulfonamide. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide could be used in the development of novel therapeutics for various diseases, including inflammation, cancer, and neurodegenerative diseases. Overall, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has the potential to be a valuable tool for scientific research and drug development.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-propoxybenzenesulfonamide, or N-(2-furylmethyl)-4-propoxybenzenesulfonamide, is a chemical compound that has been widely used in scientific research. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been used in the study of inflammation, cancer, cardiovascular diseases, and neurodegenerative diseases. Although there are some limitations to the use of N-(2-furylmethyl)-4-propoxybenzenesulfonamide in lab experiments, it has the potential to be a valuable tool for scientific research and drug development.
Synthesis Methods
N-(2-furylmethyl)-4-propoxybenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-propoxybenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-furylmethyl)-4-propoxybenzenesulfonamide. The product can be purified using column chromatography or recrystallization.
Scientific Research Applications
N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been used in various scientific research studies due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-furylmethyl)-4-propoxybenzenesulfonamide has also been used in the study of cardiovascular diseases, as it has been found to inhibit platelet aggregation and reduce blood pressure. Furthermore, N-(2-furylmethyl)-4-propoxybenzenesulfonamide has been used in the study of neurodegenerative diseases, as it has been found to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-9-18-12-5-7-14(8-6-12)20(16,17)15-11-13-4-3-10-19-13/h3-8,10,15H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDMOFGSTXFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6981951 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)


![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)


![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)